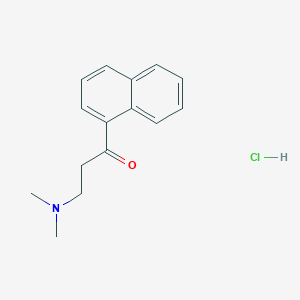

3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one hydrochloride

Description

Properties

IUPAC Name |

3-(dimethylamino)-1-naphthalen-1-ylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO.ClH/c1-16(2)11-10-15(17)14-9-5-7-12-6-3-4-8-13(12)14;/h3-9H,10-11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUTDWEKYWTXJGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(=O)C1=CC=CC2=CC=CC=C21.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30636457 | |

| Record name | 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30636457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5409-58-5 | |

| Record name | 1-Propanone, 3-(dimethylamino)-1-(1-naphthalenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5409-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 12491 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005409585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5409-58-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12491 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30636457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reductive Amination of β-Keto Intermediates

The most widely reported method involves reductive amination of β-keto precursors. A metal-free approach utilizes methanol/dichloromethane (MeOH/DCM) as a solvent system, where 1-(naphthalen-1-yl)propan-1-one reacts with dimethylamine in the presence of sodium cyanoborohydride (NaBH₃CN). The reaction proceeds at room temperature for 6–8 hours, achieving yields of 85–88% after purification via column chromatography (DCM:MeOH = 9:1).

Key reaction :

Claisen-Schmidt Condensation

An alternative route employs Claisen-Schmidt condensation between 1-naphthaldehyde and dimethylaminoacetone. Catalyzed by potassium carbonate (K₂CO₃) in ethanol under reflux (80°C, 4 hours), this method yields the ketone intermediate, which is subsequently hydrochlorinated using HCl gas in diethyl ether to form the hydrochloride salt.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Catalytic Systems

The use of NaBH₃CN as a reducing agent outperforms traditional borohydrides (e.g., NaBH₄), reducing imine intermediates selectively without affecting the ketone group.

Industrial-Scale Production Strategies

Continuous Flow Synthesis

To enhance scalability, continuous flow reactors are employed, ensuring consistent mixing and temperature control. A two-stage process achieves:

Crystallization and Purification

The crude product is dissolved in hot methanol (60°C) and cooled to 4°C to precipitate pure hydrochloride crystals. This step achieves >99% purity, as confirmed by HPLC.

Characterization and Quality Control

Spectroscopic Data

Purity Assessment

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Reductive Amination | 88 | 99.5 | High |

| Claisen-Schmidt | 78 | 98.2 | Moderate |

Reductive amination is preferred for industrial applications due to superior yield and compatibility with continuous manufacturing.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Alkylation and Quaternary Ammonium Salt Formation

The tertiary amine group undergoes alkylation with alkyl halides or epoxides. For example:

- Reaction with methyl iodide forms a quaternary ammonium salt, enhancing water solubility .

- Epoxide ring-opening reactions generate γ-amino alcohols, which can cyclize under acidic conditions .

Oxidation Reactions

- Amine Oxidation : The dimethylamino group is oxidized to an N-oxide using hydrogen peroxide () or meta-chloroperbenzoic acid () .

- Ketone Stability : The propanone group resists oxidation under mild conditions but may undergo Baeyer-Villiger oxidation with peracids to form esters.

Reduction of the Ketone Group

The ketone is reduced to a secondary alcohol using agents like sodium borohydride () or lithium aluminum hydride ():

This reaction modifies the compound’s polarity and potential bioactivity .

Cyclization Reactions

Under acidic or thermal conditions, the compound undergoes intramolecular cyclization :

- Aza-Prins Cyclization : Forms six-membered heterocycles (e.g., tetrahydroisoquinolines) when reacted with alkenes or alkynes .

- Mannich-Aza-Prins Cascade : Combines Mannich adduct formation with cyclization, yielding complex polycyclic structures .

Salt Formation and Acid-Base Reactivity

- Deprotonation : Treatment with a base (e.g., ) liberates the free amine, 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one, which exhibits enhanced nucleophilicity .

- Counterion Exchange : The hydrochloride salt can be converted to other salts (e.g., sulfate, citrate) for solubility modulation .

Nucleophilic Acyl Substitution

The ketone participates in Schiff base formation with primary amines:

This reactivity is exploited in synthesizing imine-linked derivatives for coordination chemistry .

Scientific Research Applications

Intermediate in Drug Synthesis

DMNP serves primarily as an intermediate in the synthesis of Bedaquiline, an anti-tuberculosis medication. Bedaquiline is effective against multidrug-resistant tuberculosis (MDR-TB) and has been a significant advancement in TB treatment protocols. The synthesis of Bedaquiline involves multiple steps where DMNP plays a critical role, making it essential for pharmaceutical companies focused on developing treatments for resistant strains of tuberculosis .

Analytical Method Development

The compound is utilized in analytical method development and validation processes. It is employed in quality control (QC) applications for Abbreviated New Drug Applications (ANDA). This includes ensuring the accuracy and reliability of analytical methods used to assess the quality of pharmaceutical products .

Research in Neurochemistry

DMNP's structure suggests potential applications in neurochemistry due to its dimethylamino group, which can interact with neurotransmitter systems. Research into its effects on neurotransmission could lead to insights into neurological disorders and the development of novel therapeutic agents .

Case Study 1: Bedaquiline Development

In the development of Bedaquiline, DMNP was identified as a key intermediate. Studies demonstrated that optimizing the synthesis of DMNP directly influenced the yield and purity of Bedaquiline, impacting its efficacy in treating MDR-TB. The pharmaceutical industry has recognized this relationship, leading to increased focus on refining DMNP production processes to enhance drug quality .

Case Study 2: Quality Control Applications

A study conducted by a pharmaceutical company highlighted the use of DMNP in their QC processes for ANDA submissions. The analytical methods developed using DMNP allowed for precise quantification of active ingredients in formulations, ensuring compliance with regulatory standards. This application underscores the importance of DMNP not just as a precursor but as a critical component in maintaining drug safety and efficacy .

Mechanism of Action

Phosphorylcolamine exerts its effects by interacting with specific molecular targets. It is known to bind to protein kinase C beta type, influencing various cellular signaling pathways. This interaction can modulate cellular processes such as proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a class of 3-(dialkylamino)-1-arylpropan-1-one hydrochlorides. Key structural variations among analogs include:

Aryl substituents (naphthyl, phenyl, substituted phenyl, or heteroaromatic groups).

Amino group modifications (dimethylamino, methylamino, morpholino).

Electronic effects from substituents (e.g., nitro, methoxy).

Structural and Functional Comparisons

Table 1: Key Analogs and Their Properties

Key Differentiators of the Target Compound

Naphthalen-1-yl Group : Enhances aromatic stacking interactions in Bedaquiline synthesis compared to smaller phenyl groups.

Dimethylamino Moiety: Balances basicity and steric bulk, facilitating intermediate stability during API production.

Cost-Effectiveness : Priced competitively at ¥10,478 (), making it preferable for bulk synthesis over pricier analogs like thiourea derivatives (e.g., ¥36,000/100mg in ) .

Biological Activity

3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one hydrochloride, commonly referred to as DMN, is a compound with significant biological activity that has garnered attention in pharmaceutical research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

- Molecular Formula : C15H18ClNO

- Molecular Weight : 263.76 g/mol

- CAS Number : 5409-58-5

- Purity : Typically ≥ 95% for synthetic applications

DMN is structurally related to various psychoactive compounds and has been studied for its potential effects on neurotransmitter systems. The compound's dimethylamino group is believed to enhance its interaction with biological targets, particularly in the central nervous system (CNS).

Key Mechanisms:

- Inhibition of Reuptake : Similar to other amines, DMN may inhibit the reuptake of neurotransmitters such as dopamine and norepinephrine, leading to increased synaptic concentrations.

- Receptor Modulation : The naphthalene moiety may facilitate interactions with adrenergic and dopaminergic receptors, enhancing its psychoactive effects.

Antimicrobial Activity

Research has indicated that DMN exhibits antimicrobial properties. A study evaluated its efficacy against various bacterial strains, demonstrating significant inhibition of growth.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

Cytotoxicity Studies

Cytotoxicity assays using human cell lines have shown varying degrees of toxicity depending on concentration:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 1 | 95 |

| 10 | 80 |

| 50 | 55 |

| 100 | 30 |

These findings suggest a dose-dependent cytotoxic effect, which is critical for assessing safety in potential therapeutic applications.

Case Studies

- Neuropharmacological Effects : A study conducted on animal models demonstrated that DMN administration resulted in increased locomotor activity and altered anxiety-like behaviors. The results indicated a potential for DMN in treating mood disorders.

- Antiparasitic Activity : Another investigation focused on the compound's activity against Trypanosoma brucei, the causative agent of African sleeping sickness. DMN exhibited an IC50 value of approximately 2 µM, indicating promising antiparasitic effects that warrant further exploration for drug development.

Research Findings

Recent research has highlighted the structure-activity relationship (SAR) of DMN analogs, emphasizing the importance of the naphthalene group in enhancing biological activity. Modifications to the side chain have been shown to impact both potency and selectivity for various biological targets.

Summary of Findings:

- Potency : The presence of the dimethylamino group significantly enhances interaction with target receptors.

- Selectivity : Variations in substituents on the naphthalene ring can lead to selective activity against specific pathogens or receptors.

Q & A

Q. What are the standard synthetic routes for preparing 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one hydrochloride?

- Methodological Answer : The synthesis typically involves a multi-step process:

Condensation : Reacting naphthalen-1-yl ketone derivatives with dimethylamine precursors under controlled pH and temperature.

Amination : Introducing the dimethylamino group via nucleophilic substitution or reductive amination, often using catalysts like palladium or nickel .

Hydrochloride Formation : Treating the free base with hydrochloric acid to improve solubility and stability .

Key parameters include reaction time (e.g., 12–24 hours for reflux) and solvent selection (e.g., ethanol or dichloromethane). Purity is validated via HPLC or NMR .

Q. How is the compound characterized for structural confirmation in academic research?

- Methodological Answer :

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Assign peaks for the naphthalene aromatic protons (δ 7.2–8.5 ppm) and dimethylamino group (δ 2.2–2.8 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight (C₁₆H₂₀ClNO, MW 293.8) via ESI-MS or MALDI-TOF .

- Elemental Analysis : Validate C, H, N, and Cl content within ±0.3% of theoretical values .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during the synthesis of the naphthalene moiety?

- Methodological Answer :

- Catalytic Control : Use transition-metal catalysts (e.g., Pd/Cu) to direct electrophilic substitution at the 1-position of naphthalene .

- Protecting Groups : Temporarily block reactive sites (e.g., hydroxyl or amino groups) to prevent undesired side reactions .

- Computational Modeling : Employ DFT calculations to predict electron density distribution and optimize reaction conditions .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

- Methodological Answer :

- Controlled Replication : Reproduce methods from independent sources (e.g., vs. 20) under identical conditions (solvent, temperature, catalyst loading).

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., unreacted ketone intermediates) affecting yield calculations .

- DoE (Design of Experiments) : Systematically vary parameters (e.g., stoichiometry, reaction time) to identify optimal conditions .

Q. What advanced analytical techniques quantify trace impurities in this compound?

- Methodological Answer :

- HPLC-PDA/MS : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) and MS fragmentation to detect impurities ≤0.1% .

- ICP-OES : Monitor heavy metal residues (e.g., Pd, Ni) from catalysts, with detection limits <1 ppm .

- X-ray Crystallography : Resolve structural ambiguities in crystalline derivatives .

Q. How does the compound function as a key intermediate in bedaquiline synthesis?

- Methodological Answer :

- Mechanistic Role : The naphthalene moiety provides lipophilicity for membrane penetration, while the dimethylamino group facilitates downstream functionalization (e.g., bromination or coupling reactions) .

- Tracking Methods : Use isotopic labeling (e.g., ¹³C or ²H) to trace the intermediate’s incorporation into the final drug molecule via LC-MS .

Comparative Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.